2-Bromo-n-(4-propoxybenzyl)acetamide
Overview
Description
2-Bromo-n-(4-propoxybenzyl)acetamide is a chemical compound that belongs to the class of substituted benzyl amides. It has the molecular formula C12H16BrNO2 and a molecular weight of 286.16 g/mol
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-n-(4-propoxybenzyl)acetamide typically involves the bromination of n-(4-propoxybenzyl)acetamide. The reaction conditions often include the use of brominating agents such as bromine or N-bromosuccinimide in the presence of a solvent like dichloromethane or acetonitrile . The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-n-(4-propoxybenzyl)acetamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, leading to the formation of different derivatives.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form de-brominated products.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Amines, thiols, and alcohols.
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Hydrolysis Conditions: Acidic (hydrochloric acid) or basic (sodium hydroxide) conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield substituted amides, while oxidation reactions can produce corresponding oxides .
Scientific Research Applications
2-Bromo-n-(4-propoxybenzyl)acetamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Bromo-n-(4-propoxybenzyl)acetamide involves its interaction with specific molecular targets and pathways. The bromine atom in the compound can participate in electrophilic reactions, leading to the formation of covalent bonds with nucleophilic sites on biomolecules. This interaction can result in the modulation of biological pathways and the inhibition of specific enzymes or receptors .
Comparison with Similar Compounds
Similar Compounds
2-Bromo-n-(4-isopropoxybenzyl)acetamide: Similar in structure but with an isopropoxy group instead of a propoxy group.
2-Bromo-n-(4-methoxybenzyl)acetamide: Contains a methoxy group instead of a propoxy group.
2-Bromo-n-(4-ethoxybenzyl)acetamide: Contains an ethoxy group instead of a propoxy group.
Uniqueness
2-Bromo-n-(4-propoxybenzyl)acetamide is unique due to its specific propoxy substitution, which can influence its chemical reactivity and biological activity. The presence of the propoxy group can affect the compound’s solubility, stability, and interaction with biological targets, making it distinct from its analogs.
Properties
IUPAC Name |
2-bromo-N-[(4-propoxyphenyl)methyl]acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BrNO2/c1-2-7-16-11-5-3-10(4-6-11)9-14-12(15)8-13/h3-6H,2,7-9H2,1H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWNHMHQSSBUCPX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)CNC(=O)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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